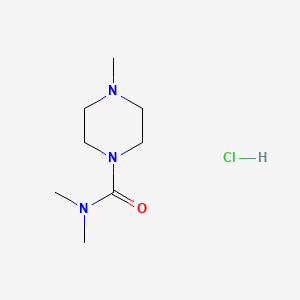
1-Dimethylcarbamyl-4-methylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dimethylcarbamyl-4-methylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dimethylcarbamyl-4-methylpiperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dimethylpiperazine with phosgene to form the corresponding carbamoyl chloride, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using automated reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Dimethylcarbamyl-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the carbamoyl group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, appropriate solvents.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperazines.
Scientific Research Applications
1-Dimethylcarbamyl-4-methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as an anthelmintic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Dimethylcarbamyl-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various physiological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
1,4-Dimethylpiperazine: A related compound with similar structural features but lacking the carbamoyl group.
1-Methylpiperazine: Another piperazine derivative with a single methyl group substitution.
Uniqueness: 1-Dimethylcarbamyl-4-methylpiperazine hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbamoyl group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
63980-52-9 |
|---|---|
Molecular Formula |
C8H18ClN3O |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
N,N,4-trimethylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H17N3O.ClH/c1-9(2)8(12)11-6-4-10(3)5-7-11;/h4-7H2,1-3H3;1H |
InChI Key |
PCJFZNZMSVGOLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)
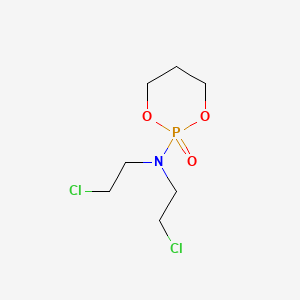



![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
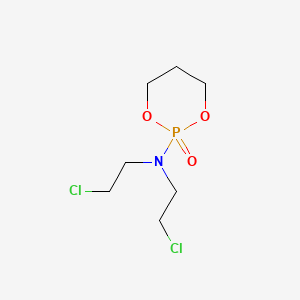
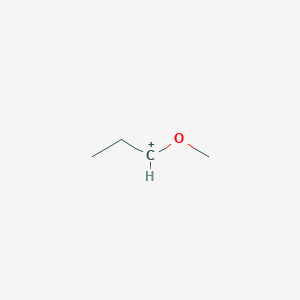

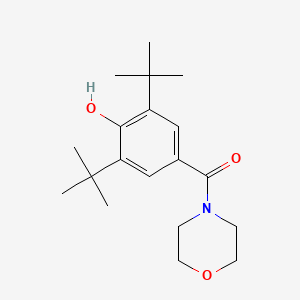

![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
